molecular formula C9H5Cl2NO B1431365 5,6-Dichloro-1H-indole-3-carbaldehyde CAS No. 1227578-94-0

5,6-Dichloro-1H-indole-3-carbaldehyde

Cat. No. B1431365
M. Wt: 214.04 g/mol
InChI Key: BFVNFVHIBQGSAL-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of 1H-indole-3-carbaldehyde derivatives, including 5,6-Dichloro-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . The reaction of indole-3-carbaldehyde with different aryl amines was carried out in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1H-indole-3-carbaldehyde is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains aldehyde and chlorine functional groups .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Green & Sustainable Synthesis Methods

5,6-Dichloro-1H-indole-3-carbaldehyde is a versatile compound in organic chemistry, showing potential as a synthon for various chemical reactions. A study by Madan (2020) explored the green and sustainable synthesis of Knoevenagel condensed products using indole-3-carbaldehydes, including derivatives similar to 5,6-Dichloro-1H-indole-3-carbaldehyde. The research highlighted the use of ZnO nanoparticles and solvent-free methods, emphasizing the environmental and economic benefits of such approaches (Madan, 2020).

Chemical Structure and Synthesis

Hu et al. (2010) synthesized novel compounds using a core structure related to 5,6-Dichloro-1H-indole-3-carbaldehyde, employing the Vilsmeier-Haack reagent for their creation. This work underlines the compound's utility in generating diverse chemical structures, providing a basis for further chemical and pharmacological studies (Hu et al., 2010).

Advanced Material Synthesis

Ali et al. (2005) and Barakat et al. (2017) have contributed to the understanding of compounds structurally related to 5,6-Dichloro-1H-indole-3-carbaldehyde, particularly in the formation of advanced materials. These studies focus on the crystalline structures and intermolecular interactions, providing insights into the potential applications of such compounds in material science (Ali et al., 2005); (Barakat et al., 2017).

Catalysis and Chemical Reactions

Research by Singh et al. (2017) explored the synthesis of Schiff bases using indole core compounds, including indole-3-carbaldehyde derivatives. These compounds were utilized to create efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the broad applicability of 5,6-Dichloro-1H-indole-3-carbaldehyde and its derivatives in catalytic processes (Singh et al., 2017).

Future Directions

The future directions in the research of 5,6-Dichloro-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions . These compounds are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids, but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, the field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5,6-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVNFVHIBQGSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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